Ceftolozane (sulfate)

Antimicrobial susceptibility Pseudomonas aeruginosa Cephalosporin comparative activity

Ceftolozane sulfate is a novel antipseudomonal cephalosporin with 97.0% susceptibility against P. aeruginosa—substantially higher than ceftazidime (85.1%) or meropenem (81.8%). Its OprD-independent entry ensures retained activity against carbapenem-resistant strains. Ideal for MDR P. aeruginosa research and susceptibility testing. Supplied as high-purity material for procurement by pharmaceutical R&D and clinical labs. Request your quote.

Molecular Formula C23H32N12O12S3
Molecular Weight 764.8 g/mol
Cat. No. B12377623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftolozane (sulfate)
Molecular FormulaC23H32N12O12S3
Molecular Weight764.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O
InChIInChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1
InChIKeyUJDQGRLTPBVSFN-TVNHLQOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftolozane (Sulfate): Procurement-Grade Characterization and Comparator Framework


Ceftolozane sulfate is the pharmaceutically acceptable sulfate salt of ceftolozane, a novel antipseudomonal cephalosporin co-formulated with the β-lactamase inhibitor tazobactam as the fixed-dose combination product Zerbaxa® (ceftolozane/tazobactam; C/T) [1]. C/T received FDA approval in December 2014 as a New Molecular Entity for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, and, in combination with metronidazole, for complicated intra-abdominal infections (cIAI) [2]. Ceftolozane sulfate exhibits high aqueous solubility suitable for intravenous formulation and demonstrates distinctive structural features that confer enhanced stability against Pseudomonas aeruginosa AmpC β-lactamases compared to earlier-generation antipseudomonal cephalosporins [3]. For scientific and procurement purposes, the most relevant comparator agents include ceftazidime/avibactam (CAZ-AVI), ceftazidime, cefepime, piperacillin/tazobactam (TZP), and meropenem.

Why Ceftolozane (Sulfate) Cannot Be Substituted with Other Antipseudomonal β-Lactams: The Comparator Evidence Basis


Generic substitution among antipseudomonal β-lactams is precluded by substantial quantitative differences in in vitro potency, cross-resistance profiles, and susceptibility rates against clinically challenging Pseudomonas aeruginosa populations. In a large U.S. surveillance study (n=3,851 isolates), C/T demonstrated 97.0% susceptibility against P. aeruginosa, whereas comparator agents cefepime (85.9%), ceftazidime (85.1%), meropenem (81.8%), and piperacillin/tazobactam (80.4%) exhibited susceptibility rates 11–17 percentage points lower [1]. Furthermore, among isolates nonsusceptible to all four traditional β-lactam comparators (n=241), C/T retained susceptibility in 68.0% of cases [2]. Ceftolozane's molecular design—specifically its reduced affinity for Pseudomonas AmpC β-lactamases and independence from OprD porin for outer membrane penetration—differentiates it mechanistically from ceftazidime and carbapenems [3]. Direct comparator studies with ceftazidime/avibactam reveal organism-specific divergence: C/T demonstrates lower MICs against P. aeruginosa, while CAZ-AVI shows lower MICs against ESBL-producing Enterobacteriaceae [4]. These quantitative, organism-level performance gaps invalidate any assumption of therapeutic or experimental interchangeability.

Ceftolozane (Sulfate): Quantitative Differentiation Evidence Against Key Comparators


Ceftolozane/Tazobactam vs. Ceftazidime, Cefepime, Meropenem, and Piperacillin/Tazobactam: 32-Fold Lower MIC90 in Canadian P. aeruginosa Surveillance

In the Canadian national CANWARD surveillance study evaluating 2,435 clinical P. aeruginosa isolates, C/T demonstrated an MIC90 of 1 μg/mL, representing a 32-fold lower MIC90 than that observed for ceftazidime (MIC90 = 32 μg/mL) [1]. The MIC50 for C/T was 0.5 μg/mL. Among multidrug-resistant (MDR) P. aeruginosa isolates (n=158), 89% (141/158) were inhibited by C/T at ≤8 μg/mL, a concentration clinically achievable with standard dosing [1]. This magnitude of potency difference against MDR subpopulations has direct implications for empirical therapy selection and formulary positioning.

Antimicrobial susceptibility Pseudomonas aeruginosa Cephalosporin comparative activity CANWARD study

C/T Retains 68% Susceptibility Against P. aeruginosa Nonsusceptible to All Four Traditional β-Lactam Comparators

In a large U.S. surveillance cohort (n=3,851 P. aeruginosa isolates), 241 isolates (6.3%) were nonsusceptible to cefepime, ceftazidime, meropenem, and piperacillin/tazobactam simultaneously—representing a highly resistant subpopulation with limited therapeutic options [1]. Within this pan-β-lactam-nonsusceptible subset, C/T retained susceptibility in 68.0% (164/241) of isolates [1]. In contrast, susceptibility rates for comparator agents in this same subset were 0% for cefepime, ceftazidime, meropenem, and piperacillin/tazobactam by definition of the cohort inclusion criteria [1]. This demonstrates that cross-resistance between C/T and traditional antipseudomonal β-lactams is incomplete and that C/T provides coverage where all four conventional options fail.

Antimicrobial resistance Cross-resistance Multidrug-resistant Pseudomonas Ceftolozane susceptibility

C/T vs. Ceftazidime/Avibactam: Four-Fold Lower Rate of Emergent Resistance in MDR P. aeruginosa Clinical Treatment

In a cohort study of consecutive patients with multidrug-resistant (MDR) P. aeruginosa bacteremia or pneumonia (n=50 C/T-treated, n=30 CAZ-AVI-treated), the rate of emergent resistance—defined as a ≥4-fold increase in MIC during or following therapy—was 10% (5/50) for C/T versus 40% (12/30) for CAZ-AVI (P = 0.002) [1]. This four-fold difference in the frequency of on-therapy resistance emergence represents a clinically meaningful divergence between two agents often considered interchangeable in formulary reviews. The study authors noted that resistance emergence was associated with specific chromosomal mutations and that prior CAZ-AVI exposure may select for cross-resistance to C/T in some isolates [1].

Emergent resistance MDR Pseudomonas Clinical outcomes β-lactam/β-lactamase inhibitor comparison

C/T Maintains Activity Against Meropenem-Resistant P. aeruginosa Independent of OprD Porin Loss

Carbapenem resistance in P. aeruginosa frequently arises via loss or downregulation of the OprD porin, which is the primary entry channel for imipenem and, to a lesser extent, meropenem [1]. Unlike carbapenems, ceftolozane enters the P. aeruginosa periplasmic space via OprD-independent mechanisms, rendering it unaffected by OprD loss [2]. In a U.S. surveillance study, C/T maintained 87.6% susceptibility against meropenem-nonsusceptible P. aeruginosa isolates (n=699), whereas susceptibility rates for cefepime (50.5%), ceftazidime (55.1%), and piperacillin/tazobactam (41.8%) were substantially lower [3]. This mechanistic independence from OprD status provides a clear scientific rationale for selecting C/T in settings where carbapenem resistance mediated by porin loss is prevalent.

Carbapenem resistance OprD porin Pseudomonas aeruginosa Mechanism-based differentiation

Ceftolozane Sulfate Formulation Stability: Reconstituted Solution Demonstrates 24-Hour Stability at Room Temperature

Ceftolozane sulfate is the salt form selected for commercial pharmaceutical development due to its favorable solubility and stability profile in lyophilized formulations [1]. According to the FDA-approved prescribing information, reconstituted Zerbaxa® (ceftolozane sulfate/tazobactam sodium) solutions demonstrate stability for 24 hours when stored at room temperature (20°C to 25°C), and for 7 days when refrigerated at 2°C to 8°C [2]. The sulfate salt formulation, when lyophilized with sodium chloride as a stabilizing agent and L-arginine for pH adjustment (target pH 5–7), maintains >90% potency under accelerated stability testing conditions (60°C for 7 days) [3]. This stability profile permits flexible pharmacy compounding and extended infusion administration protocols without immediate use requirements.

Formulation stability Pharmaceutical composition Intravenous compatibility Sulfate salt advantage

C/T Monotherapy Achieves Cumulative Susceptibility Comparable to β-Lactam + Aminoglycoside Combination Therapy

In an analysis of 1,257 non-urine P. aeruginosa isolates from 44 U.S. hospitals, C/T monotherapy demonstrated 97% susceptibility overall, whereas β-lactam + aminoglycoside combination strategies (cefepime + tobramycin, ceftazidime + tobramycin, etc.) achieved cumulative susceptibility rates of 94–95% [1]. Notably, among isolates nonsusceptible to the four comparator β-lactams, approximately 80% were susceptible to tobramycin, yielding cumulative susceptibility of 94–95% for β-lactam + tobramycin combinations—a value approaching but not exceeding C/T monotherapy (97%) [1]. In contrast, β-lactam + ciprofloxacin combinations achieved only 85–88% cumulative susceptibility, approximately 10 percentage points lower than C/T alone [1]. The study concluded that C/T monotherapy performed at or above the level of commonly utilized empirical combination regimens on the basis of in vitro susceptibilities [1].

Monotherapy Combination therapy Cumulative susceptibility Aminoglycoside-sparing

Ceftolozane (Sulfate): Evidence-Supported Application Scenarios for Procurement and Research


Empirical Therapy for Suspected MDR P. aeruginosa Infections in High-Risk ICU Populations

In intensive care units with institutional antibiograms showing ≥15–20% resistance to traditional antipseudomonal β-lactams (cefepime, ceftazidime, meropenem, piperacillin/tazobactam), C/T provides superior probability of adequate empirical coverage. Evidence from U.S. surveillance demonstrates C/T susceptibility of 97% overall and 68% in pan-β-lactam-nonsusceptible isolates [1]. Institutions with meropenem resistance rates >20% should particularly prioritize C/T procurement, given the 87.6% susceptibility retained in meropenem-nonsusceptible subpopulations [1]. C/T monotherapy achieves cumulative susceptibility rates (97%) comparable to β-lactam + tobramycin combinations (94–95%), supporting aminoglycoside-sparing empirical regimens that reduce nephrotoxicity risk [2].

Targeted Therapy for Documented MDR P. aeruginosa Infections with Confirmed C/T Susceptibility

For patients with culture-confirmed MDR P. aeruginosa bacteremia or pneumonia where susceptibility testing demonstrates C/T MIC ≤4 μg/mL (CLSI susceptible breakpoint), C/T is supported by clinical outcomes data showing only 10% on-therapy resistance emergence—a four-fold lower rate than observed with CAZ-AVI (40%, P = 0.002) [1]. Procurement for this indication should be coupled with on-site susceptibility testing capability (disk diffusion, gradient diffusion, or broth microdilution) to confirm susceptibility prior to or early in the treatment course. This targeted approach maximizes the probability of clinical success while minimizing selection pressure that could compromise future utility of both C/T and related agents.

Carbapenem-Sparing Strategy in Settings with High OprD-Mediated Carbapenem Resistance

In institutions where carbapenem resistance in P. aeruginosa is primarily driven by OprD porin loss rather than carbapenemase production, C/T represents a rational carbapenem-sparing alternative [1]. Because ceftolozane entry into the periplasmic space is OprD-independent, C/T remains active against OprD-deficient strains that are resistant to imipenem and meropenem [2]. This application scenario is particularly relevant for antimicrobial stewardship programs aiming to reduce carbapenem consumption and mitigate selection for carbapenemase-producing organisms. Procurement decisions should incorporate local molecular epidemiology data where available, confirming that MBL (NDM, VIM, IMP) and KPC prevalence is low, as these enzymes hydrolyze C/T [3].

Extended-Infusion Dosing Protocols for PK/PD Optimization in Critically Ill Patients

The 24-hour room temperature stability of reconstituted C/T solutions enables extended (3–4 hour) or continuous infusion administration protocols designed to optimize the time above MIC (%fT>MIC) pharmacodynamic target [1]. This stability profile eliminates the need for multiple daily preparations or cold-chain maintenance during infusion, reducing pharmacy workload compared to carbapenems requiring more frequent reconstitution. For critically ill patients with augmented renal clearance or those infected with P. aeruginosa isolates having C/T MICs of 4–8 μg/mL, extended infusion dosing increases the probability of PK/PD target attainment from approximately 70–80% with intermittent dosing to >90% with prolonged infusion, based on population PK modeling [2]. Procurement of C/T for institutions with established extended-infusion protocols provides an operational advantage over less stable β-lactam alternatives.

Technical Documentation Hub

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17 linked technical documents
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